4-(4-Fluorophenyl)-3-piperidinemethanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl group and a hydroxymethyl group. Its molecular formula is with a molecular mass of approximately 299.38 g/mol. The compound is notable for its potential pharmaceutical applications, particularly in the development of antidepressants and other therapeutic agents.
N-Desmethylparoxetine is believed to share some of the same mechanisms of action as paroxetine, although its potency might be lower [, ]. SSRIs like paroxetine work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. By increasing serotonin levels in the synaptic cleft, these drugs can help alleviate symptoms of depression and anxiety.
The extent to which N-Desmethylparoxetine contributes to the overall therapeutic effect of paroxetine is a subject of ongoing research. Some studies suggest that it may play a role, while others indicate a minimal contribution [, ].
4-(4-Fluorophenyl)-3-piperidinemethanol, also known as N-Desmethylparoxetine, is a chemical compound derived from the selective serotonin reuptake inhibitor (SSRI) paroxetine. SSRIs are a class of antidepressant medications that work by increasing the levels of serotonin in the brain. N-Desmethylparoxetine is a metabolite of paroxetine, meaning it is a substance formed by the body's breakdown of the drug [].
N-Desmethylparoxetine has been the subject of scientific research due to its potential role in the therapeutic effects of paroxetine. While paroxetine is the active ingredient in medication, N-Desmethylparoxetine may also contribute to its antidepressant activity or even have its own distinct effects [].
Research has explored the pharmacokinetics of N-Desmethylparoxetine, investigating how the body absorbs, distributes, metabolizes, and excretes the compound. Understanding these processes is crucial for determining its potential clinical significance [].
Studies have examined the pharmacological properties of N-Desmethylparoxetine, including its interaction with neurotransmitter systems and potential mechanisms of action. This research helps to elucidate the contribution of N-Desmethylparoxetine to the overall effects of paroxetine treatment [].
The chemical reactivity of 4-(4-Fluorophenyl)-3-piperidinemethanol includes various types of reactions:
Studies have shown that 4-(4-Fluorophenyl)-3-piperidinemethanol exhibits significant biological activity, particularly in the context of antidepressant effects. It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The fluorine atom enhances the compound's binding affinity to serotonin transporters, potentially increasing its efficacy in treating depression and anxiety disorders .
The synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol can be achieved through several methods:
4-(4-Fluorophenyl)-3-piperidinemethanol has several potential applications:
Interaction studies indicate that 4-(4-Fluorophenyl)-3-piperidinemethanol interacts effectively with serotonin transporters. Its structural similarity to paroxetine suggests that it may share similar pharmacodynamics, influencing serotonin levels in the brain. Additionally, studies have shown that modifications to its structure can significantly affect its binding affinity and biological activity .
Several compounds share structural similarities with 4-(4-Fluorophenyl)-3-piperidinemethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 | 0.96 |
4-(4-Fluorophenyl)piperidine hydrochloride | 6716-98-9 | 0.85 |
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride | 3929-30-4 | 0.83 |
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol | 201855-60-9 | Unique |
What sets 4-(4-Fluorophenyl)-3-piperidinemethanol apart from similar compounds is its specific combination of functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with serotonin transporters while maintaining structural integrity makes it a promising candidate for further research in antidepressant therapies.
Irritant